molecular formula C12H10FNO B1661059 1-(4-Fluorobenzyl)-1h-pyridin-2-one CAS No. 875648-47-8

1-(4-Fluorobenzyl)-1h-pyridin-2-one

Cat. No.: B1661059
CAS No.: 875648-47-8
M. Wt: 203.21
InChI Key: UPVYWBFZWOVCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-1h-pyridin-2-one is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

875648-47-8

Molecular Formula

C12H10FNO

Molecular Weight

203.21

IUPAC Name

1-[(4-fluorophenyl)methyl]pyridin-2-one

InChI

InChI=1S/C12H10FNO/c13-11-6-4-10(5-7-11)9-14-8-2-1-3-12(14)15/h1-8H,9H2

InChI Key

UPVYWBFZWOVCFA-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (0.61 g, 25 mmol) was added to a solution of 2-hydroxypyridine (2 g, 21 mmol) in DMF (20 mL) at 0 C. After stirring for 15 min, p-fluorobenzyl bromide (4.4 g, 2.9 mmol, 23 mmol) was added and the reaction mixture allowed to warm gradually to RT. The reaction mixture was quenched by addition of ice then poured into ether and extracted several times with ice water. The organic phase was then dried over Na2SO4, concentrated and the resulting yellow oil purified by normal phase Gilson chromatography eluting with 10% DCM, 70% Hexane, 20% EtOAc. 1-(4-Fluorobenzyl)pyridin-2(1H)-one was isolated as a white solid.
Name
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.